2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazin core
Preparation Methods
The synthesis of 2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, including the formation of the dihydropyrazolo[1,5-c][1,3]benzoxazin core and the introduction of the bromine and methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Core Structure: The dihydropyrazolo[1,5-c][1,3]benzoxazin core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The bromine atom and methoxyphenyl group are introduced through substitution reactions, often using reagents such as bromine or methoxyphenyl derivatives.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, often involving reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can be compared with other similar compounds, such as:
2-Bromo-4’-methoxyacetophenone: This compound shares the bromine and methoxyphenyl groups but has a different core structure.
N-(4-methoxyphenyl)-2-bromoacetamide: Another compound with similar substituents but a different overall structure.
Ethanone, 2-bromo-1-(4-methoxyphenyl): Similar in having the bromine and methoxyphenyl groups but differs in the core structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
303060-93-7 |
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Molecular Formula |
C23H19BrN2O3 |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H19BrN2O3/c1-28-16-9-6-14(7-10-16)19-13-20-18-12-15(24)8-11-22(18)29-23(26(20)25-19)17-4-2-3-5-21(17)27/h2-12,20,23,27H,13H2,1H3 |
InChI Key |
QTJLUVSQPXYBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5O |
Origin of Product |
United States |
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